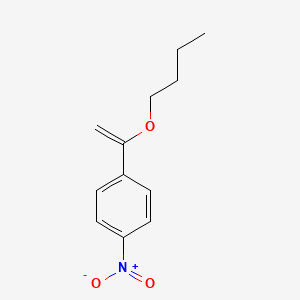![molecular formula C12H18O4 B14338681 2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate CAS No. 104451-22-1](/img/structure/B14338681.png)
2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate is an organic compound that features a cyclohexene ring attached to an ethoxy group and a 3-oxobutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate typically involves the reaction of cyclohex-2-en-1-one with ethyl 3-oxobutanoate in the presence of a base such as sodium ethoxide (NaOEt). The reaction proceeds through a nucleophilic addition mechanism, followed by mild acidic workup to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action for 2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate involves its interaction with various molecular targets. The compound’s structure allows it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules or synthetic intermediates. The specific pathways and targets depend on the context of its use, such as enzyme binding sites or reactive intermediates in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-en-1-one: A related compound with a similar cyclohexene ring structure.
Ethyl 3-oxobutanoate: Shares the 3-oxobutanoate moiety.
2-(1-Cyclohexenyl)ethylamine: Contains a cyclohexene ring and an ethylamine group.
Propiedades
Número CAS |
104451-22-1 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-cyclohex-2-en-1-yloxyethyl 3-oxobutanoate |
InChI |
InChI=1S/C12H18O4/c1-10(13)9-12(14)16-8-7-15-11-5-3-2-4-6-11/h3,5,11H,2,4,6-9H2,1H3 |
Clave InChI |
LPFSDPIBVCDKGO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)OCCOC1CCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


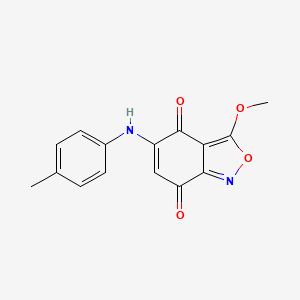
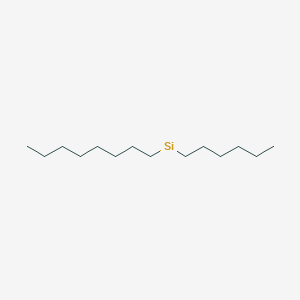

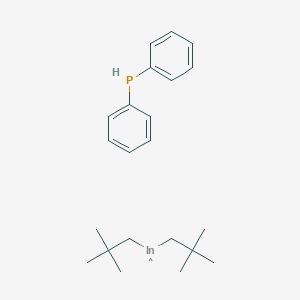
![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)
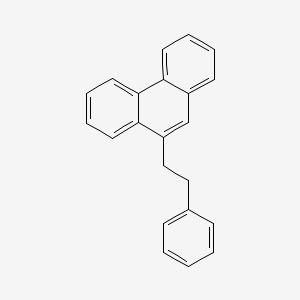



![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
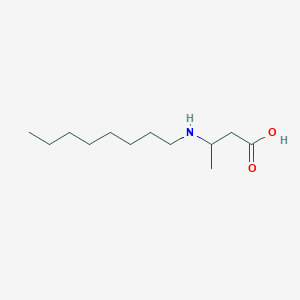
![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)

